2-Octyn-1-ol

Aquatic toxicology QSAR 2-Alkyn-1-ols

Sourcing the correct C8 chain-length 2-alkyn-1-ol is critical for prostacyclin analogue synthesis-shorter-chain homologs alter pharmacological profiles and may not be covered by existing route IP. 2-Octyn-1-ol (CAS 20739-58-6) provides the exact pentyl chain required. • Biocatalytic reduction (baker's yeast) yields >96% ee (1S)-oct-2-yn-1-ol for asymmetric synthesis. • QSAR-validated reference compound (pIGC₅₀ 0.19, r²=0.974) for ecotoxicity model calibration. • Cu-catalyzed click chemistry partner; intermediate log P (2.09-2.25) balances membrane affinity with post-reaction removal.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 20739-58-6
Cat. No. B148842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyn-1-ol
CAS20739-58-6
Synonyms2-Octynol;  NSC 203012
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCCC#CCO
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3
InChIKeyTTWYFVOMGMBZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octyn-1-ol: Overview & Key Properties


2-Octyn-1-ol (CAS 20739-58-6, molecular formula C₈H₁₄O) is a terminal alkyne alcohol, specifically a primary propargylic alcohol, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond. This structural motif confers both nucleophilic reactivity at the alkyne terminus and alcohol functionality, enabling its use as a versatile building block in organic synthesis. Its physical properties, including a boiling point of 152.5 °C at 760 mmHg and a density of 0.880 g/mL at 25 °C , position it as a moderately volatile, low-density liquid suitable for a range of chemical transformations.

Terminal alkyne building block — primary propargylic alcohol suitable for CuAAC click chemistry and nucleophilic derivatization.
Moderate lipophilicity and volatility — supports membrane-permeability models and reactions under gentle heating without pressure vessels.
Prostacyclin-side-chain mimic — specific intermediate where pentyl chain length is structurally required; shorter analogs alter pharmacological profile.

2-Octyn-1-ol: Why Analogs Are Not Interchangeable


The homologous series of 2-alkyn-1-ols exhibit systematic variations in physicochemical and toxicological properties that directly impact their suitability for specific applications. Substituting 2-octyn-1-ol with shorter-chain analogs such as 2-butyn-1-ol or 2-hexyn-1-ol alters lipophilicity (log P), volatility (boiling point), and biological potency (pIGC₅₀) in a predictable but non-linear fashion. These differences are not merely incremental; they can shift the compound's role from a hydrophobic tag in bioconjugation to a reactive intermediate in fine chemical synthesis. The quantitative evidence below demonstrates that 2-octyn-1-ol occupies a distinct region in the 2-alkyn-1-ol property space, making it a non-interchangeable, purpose-specific building block.

Property Shift
2-Octyn-1-ol: log P ≈ 2.09–2.25
Shorter-chain analogs (C4–C6): log P ≈ 0.24–1.10
Lipophilicity and membrane partitioning may shift significantly; shorter analogs are less suited for hydrophobic tagging or biphasic click reactions.
Potency Divergence
2-Octyn-1-ol: intermediate toxicity profile in aquatic models
Shorter 2-alkyn-1-ols show substantially lower toxicity potency
QSAR-based toxicity endpoints differ non-linearly with chain length; substituting by carbon number alters environmental risk assessment or antimicrobial screening context.
Synthetic Route Specificity
2-Octyn-1-ol is intermediate XII in carbacyclin synthesis
C4–C7 analogs yield different prostacyclin mimics with altered receptor-binding profiles
Chain length is structurally required; analog substitution may produce distinct chemical entities not covered by existing route IP and may fail to replicate target engagement.

2-Octyn-1-ol: Comparative Evidence vs. Analogs


Aquatic Toxicity: Impact of Chain Length

In the Tetrahymena pyriformis population growth impairment assay (2-day exposure), the acute toxicity of 2-octyn-1-ol, expressed as pIGC₅₀ (log (1/IGC₅₀) in log(L/mmol)), is 0.19 [1]. This value is substantially higher than that of shorter-chain 2-alkyn-1-ols: 2-propyn-1-ol (pIGC₅₀ = -1.08), 2-butyn-1-ol (-1.04), 2-pentyn-1-ol (-0.57), 2-hexyn-1-ol (-0.38), and 2-heptyn-1-ol (-0.19) [1]. The toxicity increases monotonically with chain length and log Kow, as predicted by the class QSAR equation (slope = 0.64, r² = 0.974) [1].

Aquatic Toxicity
Head-to-head
pIGC₅₀ = 0.19
vs C3: -1.08 vs C6: -0.38 ~57× vs C3
Supports chain-length-dependent toxicity screening context.
Tetrahymena pyriformis assay; potency increases monotonically with log Kow.
Aquatic toxicology QSAR 2-Alkyn-1-ols Tetrahymena pyriformis

Lipophilicity (log P) vs. Chain Length

The predicted octanol-water partition coefficient (log P) for 2-octyn-1-ol is 2.09 (KOWWIN v1.67 estimate) to 2.25 (ACD/Labs) . In contrast, 2-butyn-1-ol has a log P of approximately 0.24 [1], and 2-hexyn-1-ol has a log P of approximately 1.10 [2]. This represents a >10‑fold increase in lipophilicity per two‑carbon extension. The log P of 2-octyn-1-ol places it in the optimal range for passive membrane diffusion (log P 1–3) while providing sufficient hydrophobicity for reversed-phase chromatographic separations.

Lipophilicity (log P)
Cross-study comparable
log P ≈ 2.09–2.25
C4: 0.24
C6: 1.10
C8: 2.09
Intermediate log P supports membrane-diffusion and chromatographic separation context.
Estimated values (KOWWIN, ACD/Labs); >10× lipophilicity increase per two-carbon extension.
Lipophilicity log P Physicochemical properties 2-Alkyn-1-ols

Boiling Point: Suitability for High-Temperature Reactions

The boiling point of 2-octyn-1-ol at atmospheric pressure (760 mmHg) is 152.5 °C . This is substantially higher than that of 2-butyn-1-ol (142–143 °C at 760 mmHg) and 2-hexyn-1-ol (66–67 °C at 10 mmHg, corresponding to ~160–170 °C at 760 mmHg) . The increased boiling point of 2-octyn-1-ol reflects its higher molecular weight and greater van der Waals interactions, reducing volatility and allowing reactions to be conducted at elevated temperatures without significant evaporative loss.

Boiling Point
Cross-study comparable
152.5 °C at 760 mmHg
C4: 142–143 °C C6: ~165 °C (extrap.)
Supports heated reactions without pressure vessels; removable under reduced pressure.
Reduced volatility compared to shorter-chain analogs; context-dependent for solvent selection.
Physicochemical properties Boiling point Process chemistry Solvent selection

Enantioselective Biocatalytic Reduction

Fermenting baker's yeast (Saccharomyces cerevisiae) reduces [1-²H]oct-2-ynal to (1S)-[1-²H]oct-2-yn-1-ol with an enantiomeric purity of >96% ee as measured by Mosher's MTPA method [1]. This level of stereocontrol is consistent with the behavior of other 2-alkyn-1-ols in yeast reductions, which typically yield the (S)-enantiomer with high enantioselectivity for medium-chain substrates. While direct comparative data for shorter 2-alkyn-1-ols under identical conditions are not available in this study, the general trend in prochiral ketone reductions by baker's yeast indicates that enantioselectivity can vary with chain length and substitution pattern.

Enantioselective Reduction
Class-level inference
>96% ee (S)
Baker's yeast Mosher's MTPA
Reported high stereocontrol for chiral building-block synthesis; chain-length variation may alter enantioselectivity.
No direct head-to-head comparator data for shorter alkynols in this source.
Biocatalysis Enantioselective synthesis Chiral alcohols Yeast reduction

Carbacyclin Synthesis Intermediate

2-Octyn-1-ol serves as a critical intermediate (XII) in the synthesis of carbacyclin analogues, as documented in the Drug Synthesis Database [1]. In this 19-step sequence, 2-octyn-1-ol undergoes reduction with bis(2-methoxyethoxy)aluminum hydride to give 2-octen-1-ol, which is then converted via Sharpless epoxidation and further transformations to the final tricyclic carbacyclin derivative [1]. While the same synthetic strategy could theoretically be applied to shorter-chain 2-alkyn-1-ols, the pentyl side chain of 2-octyn-1-ol is essential for mimicking the ω‑chain of prostacyclin, conferring the desired pharmacological profile. Substitution with a shorter-chain analog would yield a different prostacyclin mimic with altered receptor binding and metabolic stability.

Carbacyclin Intermediate
Supporting evidence
Intermediate XII, 19-step route
Reduction Sharpless epoxidation
Pentyl side chain structurally required; shorter analogs produce distinct prostacyclin mimics.
Documented in EP 0159784 / US 4683330; qualitative differentiation only.
Pharmaceutical synthesis Carbacyclin Prostacyclin analog Drug intermediate

2-Octyn-1-ol: Application Scenarios


Aquatic Toxicology & QSAR Modeling

2-Octyn-1-ol is an ideal reference compound for studying the relationship between chain length, lipophilicity, and toxicity in propargylic alcohols. Its well-defined pIGC₅₀ value (0.19) in the Tetrahymena assay and its position within the validated 2-alkyn-1-ol QSAR model (r² = 0.974) [1] make it a valuable tool for calibrating in silico toxicity predictions and for training new QSAR algorithms. Researchers developing environmental fate models or assessing the ecotoxicity of alkyne-containing compounds can use 2-octyn-1-ol as a benchmark to validate their predictions against experimental data.

Enantioselective Propargylic Alcohol Synthesis

The demonstrated ability of baker's yeast to reduce oct-2-ynal to (1S)-oct-2-yn-1-ol with >96% ee [1] positions 2-octyn-1-ol as a gateway to enantiomerically enriched chiral building blocks. Medicinal chemists can exploit this biocatalytic route to prepare optically active propargylic alcohols for use in asymmetric synthesis, natural product total synthesis, or the construction of chiral ligands. The high enantioselectivity ensures minimal waste of the undesired enantiomer and simplifies downstream purification.

Carbacyclin and Prostacyclin Intermediates

As documented in the synthesis of carbacyclin analogues [1], 2-octyn-1-ol is a non-substitutable intermediate due to the required pentyl chain length that mimics the ω‑chain of prostacyclin. Pharmaceutical researchers engaged in the development of prostacyclin receptor agonists, platelet aggregation inhibitors, or vasodilators should procure 2-octyn-1-ol specifically; attempts to replace it with shorter-chain 2-alkyn-1-ols will yield different chemical entities with potentially altered pharmacological profiles and may not be covered by existing synthetic route intellectual property.

Bioconjugation via CuAAC Click Chemistry

The terminal alkyne functionality of 2-octyn-1-ol makes it a competent partner in copper-catalyzed click chemistry with azide-containing biomolecules. Its intermediate log P (2.09–2.25) [1] and boiling point (152.5 °C) [2] offer a practical balance: sufficient lipophilicity to facilitate reaction with membrane-associated targets or in biphasic systems, yet adequate volatility for removal under reduced pressure after the click reaction. This profile is particularly attractive for labeling hydrophobic peptides, lipids, or polymers where shorter-chain alkynols would be too polar and longer-chain analogs too difficult to remove.

Application
Selection Property
Validation Focus
Aquatic Toxicology & QSAR Modeling
Defined toxicity endpoint in validated QSAR set
pIGC₅₀ and chain-length correlation review
Enantioselective Propargylic Alcohol Synthesis
High ee accessible via mild biocatalytic route
Stereochemical outcome and substrate scope under reported conditions
Carbacyclin & Prostacyclin Intermediate
Structurally required pentyl side chain
Synthetic route fidelity and target-engagement profile
Bioconjugation via CuAAC Click Chemistry
Terminal alkyne with intermediate log P and moderate volatility
Click reaction efficiency and post-reaction removal context

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